2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked to an N-(1,3,4-oxadiazol-2-yl) moiety substituted with a 2,5-dichlorothiophen-3-yl ring. The benzo[d][1,3]dioxole group is a privileged scaffold in medicinal chemistry, known for enhancing bioavailability and metabolic stability . The 1,3,4-oxadiazole ring contributes electron-withdrawing properties and rigidity, while the dichlorothiophen substituent may enhance lipophilicity and target binding affinity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4S/c16-11-5-8(13(17)25-11)14-19-20-15(24-14)18-12(21)4-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQIMVKCUEUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure comprises a benzo[d][1,3]dioxole moiety and a 1,3,4-oxadiazole ring substituted with a dichlorothiophene group. The combination of these moieties suggests a complex interaction profile with biological targets.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on chalcone derivatives containing thiophene moieties have demonstrated moderate to good antibacterial and antifungal activities . The presence of the dichlorothiophene group in our compound may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial effects.
Cytotoxicity
Preliminary cytotoxicity assays suggest that the compound may exhibit cytotoxic effects against cancer cell lines. In related research involving similar oxadiazole derivatives, compounds demonstrated IC50 values in the micromolar range against various cancer cell lines such as HCT-116 and MCF-7 . The specific IC50 values for our compound remain to be determined but are anticipated to follow similar trends based on structural analogies.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : The oxadiazole ring may interact with key enzymes involved in cellular metabolism or DNA replication.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases or disruption of mitochondrial membrane potential.
- Antioxidant Activity : The dioxole moiety could contribute to antioxidant properties, potentially mitigating oxidative stress in cells.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against gram-positive and gram-negative bacteria. The results indicated that certain substitutions significantly enhanced activity .
- Another investigation into the cytotoxic effects of related benzodioxole derivatives revealed promising results against breast cancer cell lines, suggesting that structural modifications can lead to increased potency .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, derivatives incorporating benzo[d][1,3]dioxol moieties have demonstrated significant cytotoxic effects against several cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). In particular, certain synthesized thiourea derivatives showed IC50 values lower than the reference drug doxorubicin, indicating their potential as effective anticancer agents .
Auxin Receptor Agonists
Compounds derived from benzo[d][1,3]dioxole have been explored as auxin receptor agonists. For example, a series of N-(benzo[d][1,3]dioxol-5-yl) acetamides were synthesized and tested for their ability to promote root growth in Arabidopsis thaliana and Oryza sativa (rice). These compounds are believed to mimic natural auxins, thus enhancing plant growth and development .
Synthesis and Yield
The synthesis of these compounds typically involves multi-step reactions with high yields (37–90%). This efficiency in production makes them suitable for agricultural applications where large quantities may be required .
Comparative Analysis Table
| Application Area | Specific Use | Example Compounds | Mechanism/Effect |
|---|---|---|---|
| Medicinal Chemistry | Anticancer agents | Thiourea derivatives | EGFR inhibition, apoptosis induction |
| Cell cycle disruption | |||
| Agricultural Science | Auxin receptor agonists | N-(benzo[d][1,3]dioxol-5-yl) acetamides | Root growth promotion in plants |
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of synthesized thiourea derivatives on HepG2, HCT116, and MCF-7 cell lines. The results indicated that certain compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin, showcasing their potential as novel anticancer agents .
- Agricultural Application : In a study focusing on plant growth promotion, a series of benzo[d][1,3]dioxole derivatives were tested for their ability to enhance root development in Oryza sativa. The results demonstrated that these compounds effectively promoted root elongation and overall plant health .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole ring distinguishes it from benzimidazole (), thiazole (), and benzooxazepine () derivatives. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance pharmacokinetic profiles compared to sulfur-containing heterocycles like thiophen or thiazole .
Bioactivity Trends :
- Plant Growth Modulation : K-16 () shares the benzo[d][1,3]dioxol-5-yl-acetamide backbone but lacks the oxadiazole-thiophen system. It exhibits auxin-like activity in Arabidopsis root elongation assays, suggesting the acetamide linkage is critical for plant hormone mimicry .
- Enzyme Inhibition : Compound 28 () demonstrates IDO1 inhibition, attributed to the benzimidazole moiety’s planar structure and hydrogen-bonding interactions. The target compound’s oxadiazole may offer similar enzymatic interactions but with altered selectivity .
Key Observations:
- The target compound’s synthesis would likely require forming the 1,3,4-oxadiazole ring via cyclization, a common method for such heterocycles .
- Lower yields in (27%) highlight challenges in coupling bulky aromatic groups, suggesting the dichlorothiophen substitution in the target compound may necessitate optimized conditions .
Physicochemical Properties
- Solubility : Oxadiazoles generally exhibit moderate aqueous solubility, but the dichlorothiophen may reduce it, necessitating formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
